molecular formula C19H17N3O4S B11343859 2-(2-nitrophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(2-nitrophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11343859
M. Wt: 383.4 g/mol
InChI Key: HCPXFVAGKHZXRD-UHFFFAOYSA-N
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Description

2-(2-nitrophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a complex organic compound that features a nitrophenoxy group and a phenyl-thiazolyl-ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the nitration of phenol to produce 2-nitrophenol. This intermediate is then reacted with an appropriate acylating agent to introduce the acetamide group. The final step involves the coupling of the nitrophenoxyacetamide with a thiazole derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents onto the phenoxy ring.

Scientific Research Applications

2-(2-nitrophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and thiazole moieties can contribute to its binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenoxy)-1-phenylethanone: Shares the nitrophenoxy group but lacks the thiazole moiety.

    4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: Contains a nitrophenoxy group and a triazole ring, differing in the heterocyclic component.

Uniqueness

2-(2-nitrophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the combination of its nitrophenoxy and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

2-(2-nitrophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C19H17N3O4S/c23-18(12-26-17-9-5-4-8-16(17)22(24)25)20-11-10-15-13-27-19(21-15)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,20,23)

InChI Key

HCPXFVAGKHZXRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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